molecular formula C13H12FNO B2731354 2-{[(4-Fluorophenyl)amino]methyl}phenol CAS No. 198879-38-8

2-{[(4-Fluorophenyl)amino]methyl}phenol

Cat. No.: B2731354
CAS No.: 198879-38-8
M. Wt: 217.243
InChI Key: JKTBLHUOEYLYNG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(4-Fluorophenyl)amino]methyl}phenol typically involves the condensation reaction between benzaldehyde and 4-fluoroaniline in the presence of hydrochloric acid as a catalyst . This reaction results in the formation of 4-fluoroanilinobenzaldehyde, which is then further processed to obtain the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(4-Fluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts depending on the desired reaction. The major products formed from these reactions vary based on the type of reaction and conditions used.

Scientific Research Applications

2-{[(4-Fluorophenyl)amino]methyl}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol and aniline groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

2-{[(4-Fluorophenyl)amino]methyl}phenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-fluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTBLHUOEYLYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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